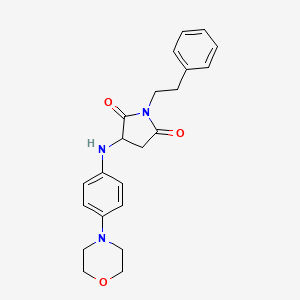

3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione

Description

3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-morpholinophenylamino substituent at position 3 and a phenethyl group at position 1 of the dione core. The pyrrolidine-2,5-dione scaffold is a well-studied pharmacophore known for its versatility in medicinal chemistry, particularly in targeting neurotransmitter transporters (e.g., serotonin transporter, SERT) and receptors (e.g., 5-HT1A) . The morpholine ring in the 4-position of the phenyl group may enhance solubility and modulate pharmacokinetic properties, while the phenethyl moiety could influence lipophilicity and receptor binding .

Propriétés

IUPAC Name |

3-(4-morpholin-4-ylanilino)-1-(2-phenylethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-21-16-20(22(27)25(21)11-10-17-4-2-1-3-5-17)23-18-6-8-19(9-7-18)24-12-14-28-15-13-24/h1-9,20,23H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCUSYHXVFLUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common method includes the reaction of 4-morpholinophenylamine with phenethylpyrrolidine-2,5-dione under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

Core Modifications: Replacing pyrrolidine-2,5-dione with piperazine-2,5-dione (e.g., albonoursin) alters ring strain and hydrogen-bonding capacity, shifting activity from neurotransmitter modulation to antiviral effects .

Substituent Impact: Position 1: Phenethyl (target compound) vs. Position 3: Morpholinophenylamino (target) vs. methoxyphenylamino () introduces a basic nitrogen, improving solubility and possibly blood-brain barrier penetration .

Biological Activity: Indole-containing derivatives (e.g., 3-(5-Methoxy-1H-indol-3-yl)-1-pentylpyrrolidine-2,5-dione) exhibit nanomolar affinity for 5-HT1A, suggesting that heterocyclic substituents at position 3 enhance receptor selectivity . In contrast, diketopiperazines prioritize antiviral activity due to conformational rigidity .

Analytical Characterization

- NMR Spectroscopy: Enol/keto tautomerism is common in diketone derivatives (e.g., 1-Cyclohexylbutane-1,3-dione shows 87:13 enol/keto ratio) , but pyrrolidine-2,5-diones typically exist in the diketo form due to ring strain.

Activité Biologique

The compound 3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, pharmacokinetic profiles, and molecular characteristics based on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of 3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione can be represented as follows:

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.36 g/mol

- IUPAC Name : 3-((4-morpholinophenyl)amino)-1-(2-phenylethyl)pyrrolidine-2,5-dione

Structural Features

This compound features a pyrrolidine core with a morpholinophenyl group and a phenethyl substituent, which may contribute to its biological activity. The presence of nitrogen atoms in the morpholine and amino groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) has conducted extensive screening on various cancer cell lines, revealing the following key findings:

- Cell Lines Tested : Approximately 60 different human tumor cell lines.

- Mean Growth Inhibition (GI50) : The compound demonstrated a mean GI50 value of 15.72 μM, indicating effective inhibition of cancer cell growth.

Selectivity Profile

The selectivity of the compound varies among different cancer types:

- Most Sensitive Cell Lines :

- CNS Cancer (SF-539) : GP = -49.97%

- Prostate Cancer (DU-145) : GP = -44.35%

- Ovarian Cancer (OVCAR-8) : GP = -27.71%

| Cell Line Type | GI50 (μM) | Growth Inhibition (%) |

|---|---|---|

| Non-Small Cell Lung | <10 | -17.47 |

| CNS Cancer | <10 | -49.97 |

| Melanoma | <10 | -22.59 |

| Ovarian Cancer | <10 | -27.71 |

| Prostate Cancer | <10 | -44.35 |

Pharmacokinetic Properties

Pharmacokinetic studies reveal that the compound possesses favorable drug-like properties:

- Bioavailability : High potential for oral bioavailability.

- Metabolism : Predicted to undergo hepatic metabolism, primarily through cytochrome P450 enzymes.

- Half-Life : Estimated half-life conducive for therapeutic dosing.

In Vitro Studies

In vitro evaluations have shown that the compound effectively inhibits cell proliferation across multiple cancer types. For instance, in studies where concentrations ranged from to M, significant cytotoxic effects were observed.

Molecular Docking Studies

Molecular docking simulations suggest that the compound interacts favorably with key proteins involved in cancer progression, such as:

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR (Vascular Endothelial Growth Factor Receptor)

These interactions may elucidate the mechanisms behind its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.